1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid
Overview
Description
The compound “1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C15H19NO4 . It is a solid substance . The compound is also known by other names such as 1-N-Cbz-3-Methylpiperidine-3-carboxylic acid, 3-Methyl-1,3-piperidinedicarboxylic acid 1-(phenylmethyl) ester, and 1-Cbz-3-methylpiperidine-3-carboxylic Acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, esters in general can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 263.29 .Scientific Research Applications
Synthesis and Biochemical Applications
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid serves as a key intermediate in the synthesis of complex molecules with significant biochemical applications. For instance, it has been involved in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate (MTX), a crucial drug in cancer chemotherapy and autoimmune diseases. These derivatives help explore the binding mechanisms of MTX to dihydrofolate reductase, offering insights into improving drug efficacy and reducing side effects (Piper, Montgomery, Sirotnak, & Chello, 1982).
Contribution to Nootropic Agent Synthesis
This compound also plays a role in the synthesis of nootropic agents, demonstrating the versatility of this compound in creating compounds that potentially enhance cognitive functions. The transformation of related structures into carboxamides shows the applicability of this compound in developing drugs aimed at improving brain health and function (Valenta, Urban, Taimr, & Polívka, 1994).
Advancements in Organic Synthesis Methods
Moreover, the use of this compound and its derivatives has contributed to advancements in organic synthesis methods, such as the homologation of carboxylic acids. This showcases its utility in expanding the toolkit for synthetic chemists, enabling the creation of novel compounds with varied functionalities for further research and drug development (Katritzky, Zhang, Hussein, Fang, & Steel, 2001).
Photophysical Property Research
In the realm of material science, derivatives of this compound have been used to explore photophysical properties, indicating its potential in the development of new materials with specific light-absorbing or emitting characteristics. This application is crucial for the development of optoelectronic devices, highlighting the compound's importance beyond biomedical research (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)8-5-9-16(11-15)14(19)20-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRVUNGMWPPWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692938 | |
Record name | 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174543-78-3 | |
Record name | 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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